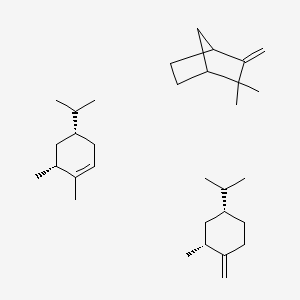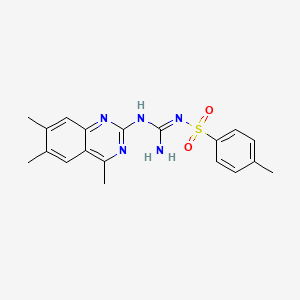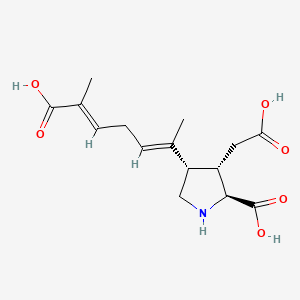
Isodomoic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodomoic acid B is a natural product found in Chondria armata with data available.
Scientific Research Applications
Isomer Identification and Structural Analysis
- Isodomoic acids, including Isodomoic acid B, have been identified and isolated from red algae like Chondria armata. Studies focus on elucidating their structures using advanced spectral analysis techniques. These findings contribute to our understanding of neurotoxic compounds in marine organisms (Zaman et al., 1997).
Total Synthesis and Stereochemical Investigations
- Researchers have achieved the first total synthesis of various isodomoic acids, providing insights into their stereochemical properties. Such synthetic approaches are crucial for understanding the structural complexities of these neurotoxic compounds (Ni et al., 2003).
Pharmacological Preconditioning and Seizurogenic Properties
- Investigations into the seizurogenic and toxic properties of this compound and its isomers have been conducted. These studies are significant for understanding the pharmacological impacts of these compounds on mammalian systems, especially in relation to seizure activity (Sawant-Pokam et al., 2008).
Conformational Analysis for Neuroactive Potential
- X-ray crystal analyses have been performed to investigate the conformational characteristics of domoic acid and its isomers like this compound. Understanding these structural features is key to developing potent insecticides and neuroactive compounds (Nomoto et al., 1992).
Role in Amnesic Shellfish Poisoning
- This compound, along with other isomers, has been linked to amnesic shellfish poisoning (ASP). Their presence in marine organisms like shellfish and red algae highlights the importance of monitoring these compounds for seafood safety (Holland et al., 2005).
Photochemical Transformations
- Studies have explored the photochemistry of domoic acid and its isomers, including this compound, under simulated sunlight. These findings are crucial in understanding the environmental fate and transformations of marine toxins (Bouillon et al., 2008).
Biosynthetic Pathways and Precursors
- Research on the biosynthetic pathways leading to domoic acid and its isomers, like this compound, in organisms such as red algae and diatoms has been conducted. This helps in understanding the natural production of these neurotoxins and their ecological roles (Maeno et al., 2018).
Comparative Toxicity Analysis
- Comparative studies of the toxicity of domoic acid and its isomers, including this compound, have been conducted to assess their impact on mammalian health. This research is vital for evaluating the health risks associated with exposure to these marine toxins (Munday et al., 2008).
properties
CAS RN |
101977-25-7 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(2E,5E)-6-carboxyhepta-2,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h4-5,10-11,13,16H,3,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b8-4+,9-5+/t10-,11+,13-/m0/s1 |
InChI Key |
DDAJBUQQWFXHDM-HKHGPXCKSA-N |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
synonyms |
isodomoic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






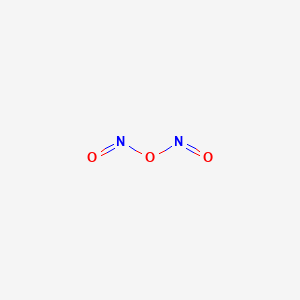
![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)
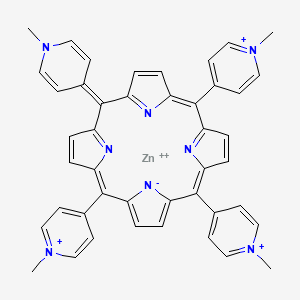

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)
![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)
